molecular formula C9H11FN2O2 B1523793 2-(4-amino-3-fluorophenoxy)-N-methylacetamide CAS No. 1249832-44-7

2-(4-amino-3-fluorophenoxy)-N-methylacetamide

Cat. No.: B1523793
CAS No.: 1249832-44-7
M. Wt: 198.19 g/mol
InChI Key: KDQOVWCRPNXLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-3-fluorophenoxy)-N-methylacetamide is an organic compound with the molecular formula C13H12FN3O2. It is a white to light yellow powder or crystal, commonly used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-fluorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction is often employed to reduce nitro groups to amino groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-amino-3-fluorophenoxy)-N-methylacetamide is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-amino-3-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide
  • 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide

Uniqueness

2-(4-amino-3-fluorophenoxy)-N-methylacetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(4-amino-3-fluorophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQOVWCRPNXLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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